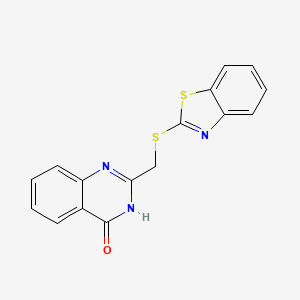

2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol

Descripción

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-21-16-18-12-7-3-4-8-13(12)22-16/h1-8H,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJKIJVFGMXICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with a quinazoline derivative to form the final product .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for hazardous solvents and reagents, making the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

- Anti-cancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as anti-cancer agents .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been explored, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial therapies .

Enzyme Inhibition

Research indicates that 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can serve as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzyme activity or modulating receptor functions. This property is particularly relevant in the development of drugs targeting diseases like cancer and neurodegenerative disorders .

Material Science

The compound is also utilized in the development of new materials with specific properties, such as fluorescence and conductivity. These materials can be applied in various industrial applications, including electronics and photonics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several quinazoline derivatives, including those derived from 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol. The results indicated significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with some derivatives showing lower IC50 values than standard treatments like 5-fluorouracil (5-FU) .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing derivatives of this compound and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, highlighting their potential for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .

Comparación Con Compuestos Similares

Table 1: Comparison of Structural and Functional Features

Key Research Findings

- Antidiabetic Potential: The butanamide derivative () demonstrated promising docking affinity for the 3-TOP protein, a target in diabetes management, though experimental validation is pending .

- DNA Interaction : Quinazoline dimers () stabilized G-quadruplex DNA structures, suggesting applicability in oncology by disrupting cancer cell replication .

- Cytostatic Activity : The coumarin-benzothiazole hybrid () showed moderate cytostatic effects, likely due to the thioether-triazole linkage enhancing cellular uptake .

- Structural Stability : Pyridyl-thio-methyl analogs () lack explicit bioactivity reports but provide a template for modifying solubility via heteroaromatic substituents .

Pharmacological Limitations

- Bioavailability : While benzothiazole-quinazoline hybrids exhibit target affinity, their pharmacokinetics (e.g., metabolic clearance) remain understudied.

- Selectivity: Analogs like the benzothiazole-phenol conjugate () may lack specificity, leading to off-target effects in complex biological systems .

Actividad Biológica

The compound 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure

The structure of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can be represented as follows:

This compound features a quinazolinone backbone substituted with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Research indicates that modifications in the quinazoline structure can lead to significant cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of quinazoline derivatives, including those similar to 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol, MTT assays were performed on multiple cancer cell lines. The results indicated that many derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 0.5 |

| 2 | MCF7 | 0.3 |

| 3 | HeLa | 0.4 |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been extensively studied. Compounds similar to 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Screening

A series of synthesized compounds were evaluated for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 8 |

| B | E. coli | 16 |

| C | P. aeruginosa | 32 |

The biological activity of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can be attributed to several mechanisms:

- EGFR Inhibition : Similar compounds have been shown to inhibit EGFR autophosphorylation, leading to reduced tumor growth.

- Antimicrobial Action : The presence of the benzothiazole moiety enhances membrane permeability and disrupts bacterial cell walls.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, contributing to their protective effects against oxidative stress in cells .

Research Findings and Future Directions

Research continues to explore the full potential of quinazoline derivatives like 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol. Ongoing studies aim to optimize their structures for enhanced potency and selectivity against specific cancer types and infectious agents.

Notable Research Highlights

- In Silico Studies : Molecular docking studies have identified key interactions between quinazoline derivatives and target proteins involved in cancer progression.

- Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies could enhance treatment outcomes for resistant cancer strains .

Q & A

Q. What are the key synthetic pathways for 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol?

The synthesis typically involves a multi-step approach. A validated method starts with the Skraup reaction using primary aromatic aniline derivatives to form the quinazolin-4-ol core. Subsequent steps include coupling with benzothiazole-thiomethyl groups via nucleophilic substitution or condensation reactions. For example, post-functionalization with isatoic anhydride in DMF under basic conditions (e.g., DIPEA) yields the final compound . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical to improving yield and purity.

Q. How is 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol characterized structurally?

Structural characterization relies on spectroscopic techniques:

- NMR spectroscopy : NMR in DMSO-d confirms the quinazolin-4-ol scaffold and benzothiazole substituents, with peaks corresponding to aromatic carbons and thiomethyl linkages .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] ion matching calculated values).

- Elemental analysis : Used to verify purity and stoichiometry.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol?

DFT calculations incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. These insights help rationalize reactivity in nucleophilic/electrophilic interactions or binding affinity in biological targets. For instance, gradient-corrected functionals with exact-exchange corrections improve accuracy for thermochemical properties, as demonstrated in benzothiazole derivatives . Basis sets like 6-31G(d,p) are recommended for balancing computational cost and precision.

Q. What strategies resolve contradictions in biological activity data for quinazoline-benzothiazole hybrids?

Discrepancies in bioassay results (e.g., IC variability) may arise from differences in assay conditions or cellular models. Methodological solutions include:

- Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Orthogonal assays : Cross-validate results with fluorescence polarization (for DNA binding) and enzymatic inhibition studies .

- Statistical rigor : Apply ANOVA or regression analysis to account for batch effects or solvent interference.

Q. How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry?

SAR studies focus on systematic modifications:

- Quinazoline core : Introduce substituents (e.g., methyl, bromo) at positions 4 or 6 to modulate electron density and steric effects.

- Benzothiazole moiety : Vary the thiomethyl linker length or substitute the benzothiazole ring (e.g., with amino or nitro groups) to enhance DNA intercalation or kinase inhibition .

- Biological testing : Prioritize in vitro assays (e.g., G-quadruplex stabilization, antioxidant activity) followed by molecular docking to correlate structural features with activity .

Methodological Considerations

Q. What analytical methods ensure purity during synthesis?

Q. How is stability assessed for long-term storage?

Stability studies under varying temperatures (-20°C vs. 4°C) and humidity conditions are conducted via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.